molecular formula C19H25ClN4O B5181922 N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)triazole-4-carboxamide

N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)triazole-4-carboxamide

Cat. No.: B5181922
M. Wt: 360.9 g/mol
InChI Key: BUDHBMMGSGUVRB-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the chlorophenyl and cyclohexylethyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: It may have applications in the development of new pharmaceuticals, particularly for the treatment of infections and inflammatory diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

The uniqueness of this compound lies in its specific chemical structure, which may confer unique properties and applications compared to other triazole derivatives.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O/c20-17-9-5-4-8-16(17)10-12-21-19(25)18-14-24(23-22-18)13-11-15-6-2-1-3-7-15/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDHBMMGSGUVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C=C(N=N2)C(=O)NCCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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